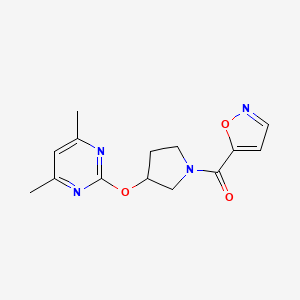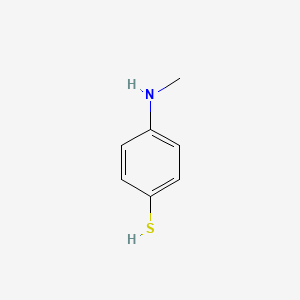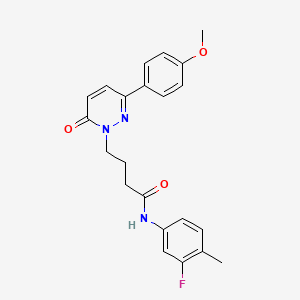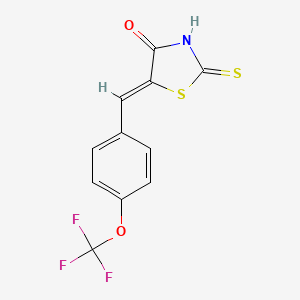
1-(2-Amino-6-methylphenyl)-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Amino-6-methylphenyl)ethanone” is a compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is also known as "Ethanone, 1-(2-amino-6-methylphenyl)- (9CI)" . Another related compound is “(2-Amino-6-methylphenyl)methanol” with the molecular formula C8H11NO and a molecular weight of 137.18 .
Synthesis Analysis
While specific synthesis methods for “1-(2-Amino-6-methylphenyl)-3-ethylurea” were not found, there are synthesis methods available for related compounds. For instance, “Ethanone, 1-(2-amino-6-methylphenyl)- (9CI)” can be synthesized from "3’-Methylacetanilide" .
Molecular Structure Analysis
The molecular structure of “1-(2-Amino-6-methylphenyl)ethanone” was confirmed by NMR, FTIR, and Raman studies . The X-ray diffraction studies confirmed that the crystal belongs to a noncentrosymmetric monoclinic space group P2 1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Amino-6-methylphenyl)ethanone” include a molecular weight of 149.19 and a storage temperature at room temperature . The compound is a solid at room temperature .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have developed various methods for synthesizing compounds with structures similar to "1-(2-Amino-6-methylphenyl)-3-ethylurea," exploring their potential applications in medicinal chemistry and materials science. For example, the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives has been achieved, with these compounds displaying antimicrobial activity (Faty, Hussein, & Youssef, 2010). This highlights the potential of such compounds in developing new antimicrobial agents.
Structural Characterization
The structural characterization of compounds is crucial for understanding their properties and potential applications. Studies have employed various analytical techniques, such as X-ray crystallography and NMR spectroscopy, to elucidate the molecular structures of synthesized compounds. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been determined, providing insights into its molecular geometry and intermolecular interactions (Sapnakumari et al., 2014).
Potential Biological Activities
Several studies have focused on evaluating the biological activities of compounds with similar structures, aiming to discover new therapeutic agents. The antibacterial and antifungal activities of various compounds have been tested, revealing promising candidates for further drug development (Dohare et al., 2017; Fandaklı et al., 2012).
Safety and Hazards
The safety data sheet for “Ethanone, 1-(2-amino-6-methylphenyl)- (9CI)” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(2-amino-6-methylphenyl)-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-12-10(14)13-9-7(2)5-4-6-8(9)11/h4-6H,3,11H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNQZMNSEDNPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=CC=C1N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-6-methylphenyl)-3-ethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(benzo[d]thiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2606574.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)

![1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one](/img/structure/B2606581.png)






![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2606591.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2606594.png)